molecular formula C8H7ClO3S B571513 (4-Formylphenyl)methanesulfonyl chloride CAS No. 1196151-28-6

(4-Formylphenyl)methanesulfonyl chloride

Cat. No.: B571513
CAS No.: 1196151-28-6
M. Wt: 218.651
InChI Key: TUYACRWBDYWSGY-UHFFFAOYSA-N
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Description

(4-Formylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H7ClO3S. It is an analogue of 4-Hydroxybenzenemethanesulfonyl chloride and a derivative of 4-Hydroxybenzyl alcohol. This compound is used as a reagent in various chemical syntheses, including the synthesis of conjugates used in medical treatments such as acute myeloid leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Formylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-formylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (4-Formylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Polyphenol oxidase is commonly used as a catalyst.

    Substitution: Alcohols and non-nucleophilic bases are used in the formation of methanesulfonates.

Major Products:

Scientific Research Applications

(4-Formylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Formylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. This reactivity allows it to participate in various chemical reactions, forming stable products such as methanesulfonates .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and applications in the synthesis of medical conjugates. Its ability to participate in oxidation and substitution reactions makes it a versatile reagent in both research and industrial settings .

Properties

IUPAC Name

(4-formylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYACRWBDYWSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281255
Record name 4-Formylbenzenemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-28-6
Record name 4-Formylbenzenemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formylbenzenemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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